molecular formula C18H33IN2O B13754667 (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide CAS No. 25517-16-2

(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide

Katalognummer: B13754667
CAS-Nummer: 25517-16-2
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: BQVKGJVMSZLBTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide is a quaternary ammonium compound featuring an adamantyl group Adamantyl groups are known for their rigid, bulky structure, which can influence the physical and chemical properties of the compounds they are part of

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide typically involves the reaction of 1-adamantyl isocyanate with diethylmethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The adamantyl group can undergo oxidation, although it is relatively resistant due to its stable structure.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common nucleophiles such as chloride, bromide, or hydroxide ions can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of new quaternary ammonium salts.

    Oxidation: Formation of oxidized adamantyl derivatives.

    Hydrolysis: Formation of adamantylamine and diethylmethylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide is used as a phase transfer catalyst due to its ability to facilitate reactions between ionic and organic phases.

Biology

In biological research, this compound can be used to study the effects of bulky quaternary ammonium compounds on biological membranes and ion channels.

Medicine

Industry

Industrially, it can be used in the synthesis of advanced materials, including polymers and nanomaterials, where its unique structure can impart desirable properties.

Wirkmechanismus

The mechanism of action of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide involves its interaction with biological membranes and ion channels. The bulky adamantyl group can disrupt membrane integrity, leading to changes in ion permeability. This can affect various cellular processes, making it a useful tool in studying membrane dynamics and ion channel function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethylmethylamine: A simpler tertiary amine without the adamantyl group.

    1-Adamantylamine: Contains the adamantyl group but lacks the quaternary ammonium structure.

    Quaternary Ammonium Salts: Various other quaternary ammonium compounds with different alkyl groups.

Uniqueness

The uniqueness of (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide lies in its combination of the bulky adamantyl group with a quaternary ammonium structure. This combination imparts unique physical and chemical properties, making it valuable in diverse applications from catalysis to drug delivery.

Eigenschaften

CAS-Nummer

25517-16-2

Molekularformel

C18H33IN2O

Molekulargewicht

420.4 g/mol

IUPAC-Name

[3-(1-adamantylamino)-3-oxopropyl]-diethyl-methylazanium;iodide

InChI

InChI=1S/C18H32N2O.HI/c1-4-20(3,5-2)7-6-17(21)19-18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,4-13H2,1-3H3;1H

InChI-Schlüssel

BQVKGJVMSZLBTO-UHFFFAOYSA-N

Kanonische SMILES

CC[N+](C)(CC)CCC(=O)NC12CC3CC(C1)CC(C3)C2.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.